molecular formula C9H11BrO3S B1383220 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol CAS No. 1824050-07-8

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol

Cat. No.: B1383220
CAS No.: 1824050-07-8
M. Wt: 279.15 g/mol
InChI Key: UPULKIYYNXCOCT-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a benzenesulfonyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzenesulfonyl chloride
  • 4-Bromo-3-methylbenzenesulfonic acid
  • 4-Amino-3-methylbenzenesulfonyl ethanol
  • 4-Methylbenzenesulfonyl thioethanol

Uniqueness

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol is unique due to the presence of both a bromine atom and a sulfonyl group attached to an ethanol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPULKIYYNXCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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